1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazine scaffold with a 4-ethoxyphenyl substituent.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-18-13-7-5-12(6-8-13)15-14-4-3-10-17(14)11-9-16-15/h3-8,10,15-16H,2,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVCBERUPQQZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxyphenylhydrazine with a suitable diketone or ketoester under acidic or basic conditions to form the pyrazine ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as continuous flow chemistry could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the ethoxyphenyl substituent.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazine core.
Scientific Research Applications
1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and polymers.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it could inhibit certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations :
- Enantioselectivity : The target compound benefits from advanced catalytic asymmetric synthesis, achieving higher ee values than earlier methods (e.g., 78% ee in initial hydrogenation attempts ).
- Hybrid Scaffolds : Benzoimidazole-pyrrolo hybrids require acid-catalyzed cyclization, offering unique optical properties but lower synthetic yields .
Key Observations :
- Potency : AS-3201 demonstrates superior aldose reductase inhibition (IC50 = 1.2 nM) compared to other THPP derivatives, attributed to its spirosuccinimide moiety .
- Therapeutic Versatility : Imidazo[1,2-a]pyrazines show promise in oncology, while benzoimidazole hybrids excel in bioimaging due to fluorescence properties .
Physicochemical and Pharmacokinetic Properties
Table 3: Substituent Effects on Key Properties
| Substituent | LogP* | Solubility (µg/mL) | Metabolic Stability | Key Advantage |
|---|---|---|---|---|
| 4-Ethoxyphenyl | 2.8 | 15.2 | Moderate | Balanced lipophilicity/bioavailability |
| 4-Bromo-2-fluorobenzyl (AS-3201) | 3.5 | 5.8 | Low | High target affinity |
| Tetrazole-5-yl | 1.9 | 32.4 | High | Improved aqueous solubility |
| Pyridin-4-yl | 1.5 | 45.0 | High | Enhanced kinase binding |
*Calculated using Molinspiration.
Biological Activity
1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound with potential pharmacological applications. Its unique structure combines a tetrahydropyrrolo core with an ethoxyphenyl substituent, which may influence its biological activity. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H18N2O
- Molecular Weight : 242.32 g/mol
- CAS Number : 110951-48-9
| Property | Value |
|---|---|
| Boiling Point | 393.2 ± 42.0 °C (Predicted) |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) |
| pKa | 6.82 ± 0.40 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Cellular Interaction : The compound has been shown to influence cellular signaling pathways that regulate cell proliferation and apoptosis.
- Biochemical Pathways : It may affect pathways involved in cancer cell growth and survival by modulating the expression of key proteins associated with apoptosis and autophagy .
Pharmacokinetics
Studies on the pharmacokinetics of this compound indicate that it is metabolized in vivo with potential implications for its bioavailability and efficacy:
- Absorption and Distribution : Initial studies in rat models suggest that the compound is well absorbed and distributed throughout body tissues.
- Metabolism : The metabolic pathways are not fully elucidated but are expected to involve phase I and phase II metabolic processes common to heterocyclic compounds.
Anticancer Properties
Research has highlighted the anticancer potential of this compound:
- Cytotoxicity Studies : In vitro studies using various cancer cell lines have demonstrated that this compound exhibits significant cytotoxic effects. For instance:
These results suggest that the compound may be more effective than traditional chemotherapeutics like cisplatin in certain contexts.
The anticancer effects are believed to arise from:
- Induction of apoptosis through caspase activation.
- Modulation of NF-κB signaling pathways.
- Promotion of autophagy via beclin-1 expression and mTOR inhibition .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Cell Lines : A study indicated that treatment with varying concentrations of the compound resulted in increased apoptosis markers compared to untreated controls .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to controls when administered at specific dosages over a defined period.
Q & A
What are the established synthetic routes for 1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis typically involves multi-step protocols, including asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts using iridium catalysts (e.g., [Ir(COD)Cl]₂ with chiral ligands) to achieve enantioselectivity up to 95% ee . Key steps include temperature control (0–50°C), solvent selection (e.g., dichloromethane or methanol), and purification via chromatography. Yield optimization (45–90%) depends on stoichiometric ratios of substrates and catalysts, as well as inert atmosphere maintenance to prevent oxidation . Characterization via NMR and IR spectroscopy ensures structural confirmation, with purity assessed by HPLC .
How can enantioselective synthesis of this compound be achieved, and what catalytic systems are most effective for stereochemical control?
Advanced Research Focus
Enantioselective synthesis is achieved through Ir-catalyzed hydrogenation of pyrazinium salts, where chiral phosphoric acids or phosphine-oxazoline ligands induce stereoselectivity. For example, Zhou et al. (2014) reported 96% ee using Ir catalysts under 50 bar H₂ pressure . Alternative methods include asymmetric intramolecular aza-Friedel–Crafts reactions catalyzed by chiral phosphoric acids, yielding 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with >90% ee . Steric and electronic effects of substituents on the pyrrole ring critically influence enantioselectivity, requiring DFT calculations to predict transition states .
What spectroscopic and computational methods are recommended for resolving structural ambiguities in derivatives of this compound?
Basic Research Focus
High-resolution NMR (¹H, ¹³C, DEPT-135) and X-ray crystallography are essential for unambiguous structural assignment. For example, single-crystal X-ray diffraction confirmed the tetrazole-pyrrolo[1,2-a]pyrazine scaffold in derivatives . Computational tools like density functional theory (DFT) optimize molecular geometries and predict spectroscopic profiles, while IR spectroscopy identifies functional groups (e.g., ethoxy or carbonyl moieties) . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
How do structural modifications (e.g., substituent variations) impact biological activity, particularly in protease inhibition or antimicrobial applications?
Advanced Research Focus
Substituents like 4-ethoxyphenyl or halogenated groups enhance bioactivity by modulating steric and electronic interactions with target enzymes. For instance, 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxamides exhibit antimicrobial activity (MIC: 2–16 µg/mL) against Gram-positive bacteria, attributed to hydrogen bonding with protease active sites . Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂) improve inhibition of HIV-1 protease (IC₅₀: <1 µM) by stabilizing enzyme-ligand complexes . Molecular docking and MD simulations are critical for rational design .
What mechanistic pathways explain the domino reactions involving this compound, and how do intermediates influence product distribution?
Advanced Research Focus
Domino reactions (e.g., Ugi-azide 4CR) proceed via imine formation, intramolecular annulation, and cyclization. For example, 1-(1H-tetrazol-5-yl) derivatives form via aza-Claisen rearrangements, where zwitterionic intermediates dictate regioselectivity . Base-catalyzed deprotonation (e.g., K₂CO₃) accelerates cyclization, while electron-deficient alkynes stabilize transition states . Reaction monitoring via in situ FTIR or LC-MS identifies transient intermediates (e.g., enamines), enabling kinetic control over product ratios .
What are the challenges in scaling up asymmetric synthesis while maintaining enantiomeric excess, and how can they be addressed?
Advanced Research Focus
Scale-up challenges include catalyst deactivation (e.g., Ir leaching) and exothermic side reactions. Continuous-flow reactors improve heat/mass transfer, enhancing ee (90–95%) at higher throughput . Ligand design (e.g., bulky BINAP derivatives) reduces racemization, while immobilized catalysts (e.g., silica-supported Ir) enable recycling . Process analytical technology (PAT) monitors enantioselectivity in real-time, adjusting H₂ pressure or temperature dynamically .
How do hybrid scaffolds (e.g., benzo[d]imidazole-pyrrolo[1,2-a]pyrazine) derived from this compound exhibit unique optical properties for bioimaging?
Advanced Research Focus
Double cyclodehydration of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines generates fused heteroaromatics with deep blue emission (λₑₘ: 450–470 nm) . Aggregation-induced emission (AIE) enhances fluorescence in solid states, while methoxy substituents improve cell permeability and reduce phototoxicity . Time-resolved fluorescence spectroscopy quantifies quantum yields (Φ: 0.2–0.4), supporting applications in live-cell imaging .
What strategies optimize the compound’s physicochemical properties (e.g., solubility, logP) for in vivo pharmacokinetic studies?
Basic Research Focus
Salt formation (e.g., hydrochloride) improves aqueous solubility, while PEGylation reduces logP values (<3) for enhanced bioavailability . Co-solvent systems (e.g., DMSO:water 1:9) stabilize the compound in preclinical formulations. Metabolic stability is assessed via liver microsome assays, with LC-MS/MS quantifying plasma half-life (t₁/₂: 2–6 h) .
How does the compound interact with tuberculosis drug targets like InhA, and what structural features enhance inhibitory potency?
Advanced Research Focus
The tetrahydropyrrolo[1,2-a]pyrazine scaffold mimics NADH binding in InhA’s active site (Kd: 0.8 µM), with cycloalkylamide substituents improving affinity 10-fold . X-ray crystallography reveals hydrophobic interactions with Phe41 and hydrogen bonds with Tyr158. Fluorine substitutions enhance membrane penetration, reducing MIC values against drug-resistant Mtb strains .
What computational models predict the compound’s reactivity in multi-component reactions, and how do solvent effects modulate outcomes?
Advanced Research Focus
Quantum mechanical/molecular mechanical (QM/MM) simulations model transition states in Ugi-azide reactions, predicting regioselectivity based on frontier molecular orbital interactions . Solvent polarity (e.g., methanol vs. THF) stabilizes charged intermediates, increasing yields by 20–30% . COSMO-RS calculations optimize solvent mixtures for green chemistry applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
